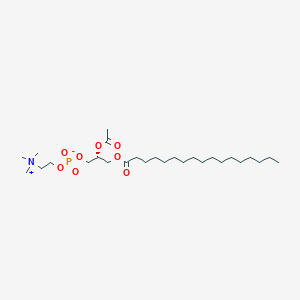
1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine
説明
1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine is a useful research compound. Its molecular formula is C27H54NO8P and its molecular weight is 551.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine (HAPC) is a phospholipid that has garnered attention due to its unique structural properties and biological activities. This compound is part of the class of alkyl-acyl phospholipids, which are known for their diverse roles in cellular processes. This article explores the biological activity of HAPC, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
HAPC is characterized by its long-chain fatty acid composition, specifically containing heptadecanoic acid. Its chemical formula is , and it is classified under the category of phosphocholines, which are essential components of cell membranes. The presence of both an acyl and an alkyl chain in its structure contributes to its unique properties and biological functions.
Table 1: Basic Properties of HAPC
| Property | Value |
|---|---|
| Molecular Weight | 533.70 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| CAS Number | 104585-73-1 |
HAPC exhibits several biological activities primarily through its interaction with cellular membranes and signaling pathways. The following mechanisms have been identified:
- Platelet Activation : HAPC has been shown to act as a potent platelet-activating factor (PAF), influencing platelet aggregation and vascular responses. Studies indicate that it can mimic the effects of PAF, leading to various cellular responses including vasodilation and modulation of inflammatory processes .
- Antihypertensive Effects : Research has indicated that HAPC possesses antihypertensive properties, potentially through the modulation of vascular smooth muscle tone and inhibition of platelet aggregation .
- Cell Signaling : HAPC may influence cell signaling pathways by interacting with specific receptors on cell membranes, which can lead to changes in intracellular calcium levels and activation of protein kinases .
Therapeutic Potential
The unique biological activities of HAPC suggest potential therapeutic applications in various medical conditions:
- Cardiovascular Diseases : Due to its effects on platelet aggregation and blood pressure regulation, HAPC may be beneficial in treating conditions such as hypertension and thrombosis.
- Inflammatory Disorders : Given its role as a PAF mimic, HAPC could be explored for therapeutic use in inflammatory diseases where PAF plays a critical role.
Case Study: Fibromyalgia Syndrome (FMS)
A metabolomics study highlighted the significance of HAPC in distinguishing between patients with fibromyalgia syndrome (FMS) and healthy controls. The study utilized liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-Q-TOF/MS) to analyze plasma samples from both groups. The results indicated that specific phosphocholines, including HAPC, were overrepresented in FMS patients compared to controls . This finding suggests that HAPC could serve as a biomarker for FMS or a target for therapeutic intervention.
Table 2: Metabolomic Analysis Results
| Metabolite | FMS Patients (n=22) | Controls (n=21) |
|---|---|---|
| This compound | Elevated | Normal |
| 1-Tetradecanoyl-sn-glycero-3-phosphocholine | Elevated | Normal |
| 1-Hexadecanoyl-sn-glycero-3-phosphocholine | Elevated | Normal |
特性
IUPAC Name |
[(2R)-2-acetyloxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)33-23-26(36-25(2)29)24-35-37(31,32)34-22-21-28(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDJUBRBHIVQQB-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















